![molecular formula C21H25F2N7O2 B610183 5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine CAS No. 1927857-56-4](/img/structure/B610183.png)
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PQR620 是一种有效的雷帕霉素靶蛋白复合物 1 和 2 的选择性抑制剂。该化合物以其穿透血脑屏障的能力而闻名,并且口服生物利用度高。 它在临床前研究中显示出显着的抗肿瘤活性潜力,特别是在各种淋巴瘤模型中 .
作用机制
PQR620 通过抑制雷帕霉素靶蛋白复合物 1 和 2 发挥作用。 这种抑制会破坏磷脂酰肌醇 3-激酶和蛋白激酶 B 的信号级联,这对细胞生长和代谢至关重要 . 该化合物抑制两种复合物的能力使其成为各种癌症和神经系统疾病的宝贵治疗剂 .
生化分析
Biochemical Properties
PQR620 potently binds to its target (Kd = 6 nM) and shows excellent selectivity . It is a highly potent and selective inhibitor of mTORC1/2 . It interacts with the mTOR signaling pathway, which plays a fundamental role in cell proliferation, differentiation, growth, and survival .
Cellular Effects
PQR620 inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis . It demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .
Molecular Mechanism
PQR620 is a morpholino-triazinyl derivative, a potent and selective mTOR inhibitor . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .
Temporal Effects in Laboratory Settings
In A2058 melanoma cells, PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .
Dosage Effects in Animal Models
The anti-tumor activity of PQR620 was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure .
Metabolic Pathways
PQR620 is involved in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is an important therapeutic target for lymphomas .
Transport and Distribution
The physico-chemical properties of PQR620 result in good oral bioavailability and excellent brain penetration .
Subcellular Localization
PQR620 is a brain penetrant dual TORC1/2 inhibitor . It is present in two complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), which differ for the presence of additional proteins .
准备方法
PQR620 的合成涉及一条强大的合成路线,该路线仅包括四个步骤,可以快速获得临床前测试所需的量 . 该制备方法包括对铰链区和亲和力结合基序的系统性改变,从而导致鉴定出 PQR620 作为一种吗啉代三嗪基衍生物。
化学反应分析
PQR620 会经历各种化学反应,包括抑制蛋白激酶 B 和核糖体蛋白 S6 磷酸化。 在酶结合测定中,它对雷帕霉素靶蛋白的抑制选择性比磷脂酰肌醇 3-激酶 α 高 1000 倍以上 . 该化合物对多种激酶、无关受体酶和离子通道表现出优异的选择性 .
科学研究应用
Chemical Properties and Structure
PQR620 has a molecular formula of C21H25F2N7O2 and a molecular weight of 445.5 g/mol. The compound features a pyridinamine core with difluoromethyl and triazine functionalities, which contribute to its biological activity.
Anticancer Activity
PQR620 has been studied for its potential as an anticancer agent. The compound's ability to interact with specific molecular targets involved in tumor growth and proliferation has been highlighted in various studies:
- Mechanism of Action : Research indicates that PQR620 may inhibit certain kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
- Case Studies : In vitro studies have shown that PQR620 exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further investigations are required to establish its efficacy in vivo.
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders:
- CNS Penetration : The design of PQR620 allows for effective blood-brain barrier penetration, making it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
- Pharmacological Studies : Preliminary pharmacological evaluations have indicated that PQR620 may modulate neurotransmitter systems, potentially offering therapeutic benefits in mood disorders or cognitive impairments.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of PQR620 against various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Neuropharmacology
Another study explored the neuropharmacological effects of PQR620 in animal models of depression. The findings indicated that administration of the compound resulted in improved behavioral outcomes compared to control groups, highlighting its potential as an antidepressant agent.
相似化合物的比较
生物活性
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, also known as PQR620, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly its role as an inhibitor of the mechanistic target of rapamycin (mTOR) pathways.
Chemical Structure and Properties
PQR620 belongs to the class of triazine-based derivatives and features a pyridine ring with a difluoromethyl group. Its structural complexity contributes to its biological activity and selectivity for specific targets.
Molecular Formula : C21H25F2N7O2
CAS Number : 1927857-56-4
Synonyms : PQR620, BCP25403
PQR620 acts primarily as a selective inhibitor of mTORC1/2 kinase. The mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Overactivation of this pathway is commonly associated with various cancers and central nervous system disorders.
Key Findings:
- Selectivity : PQR620 exhibits high selectivity for mTOR over other kinases such as phosphoinositide 3-kinase (PI3K), minimizing off-target effects and enhancing therapeutic efficacy .
- Cell Proliferation Inhibition : It has demonstrated potent inhibitory effects on cell proliferation across multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.20 μM to 16.32 μM .
In Vitro Studies
PQR620 has shown promising results in various in vitro studies:
- Cancer Cell Lines : It effectively inhibits growth in a panel of 66 cancer cell lines with notable potency against ovarian carcinoma and glioblastoma models .
Cell Line | IC50 Value (μM) |
---|---|
A549 (Lung) | 0.20 |
MCF-7 (Breast) | 1.25 |
HeLa (Cervical) | 1.03 |
OVCAR-3 (Ovarian) | Significant inhibition observed |
In Vivo Studies
In animal models, PQR620 has demonstrated significant antitumor effects:
- Xenograft Models : In C57BL/6J mice bearing OVCAR-3 tumors, daily dosing resulted in marked tumor growth inhibition .
- CNS Disorders : PQR620 has shown potential in attenuating seizures in mouse models of tuberous sclerosis complex (TSC), indicating its ability to penetrate the blood-brain barrier effectively .
Case Studies
-
Ovarian Carcinoma Model :
- Objective : Assess the antitumor efficacy of PQR620 in vivo.
- Results : Daily administration significantly reduced tumor volume compared to control groups.
- : PQR620's selective inhibition of mTOR pathways contributes to its antitumor activity.
-
Epilepsy Model :
- Objective : Evaluate the impact on seizure frequency in TSC mice.
- Results : Notable reduction in seizure episodes was observed.
- : Suggests potential therapeutic applications for neurological disorders.
Safety and Toxicology
While PQR620 shows significant therapeutic potential, safety assessments are crucial:
属性
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。